H-Asn-Ala-Val-Pro-Asn-Leu-Arg-Gly-Asp-Leu-Gln-Val-Leu-Ala-Gln-Arg-Val-Ala-Arg-Thr-NH2
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Overview
Description
The compound H-Asn-Ala-Val-Pro-Asn-Leu-Arg-Gly-Asp-Leu-Gln-Val-Leu-Ala-Gln-Arg-Val-Ala-Arg-Thr-NH2 is a peptide sequence derived from the foot-and-mouth disease virus. It is known for its high affinity and selectivity for the alpha-v beta-6 (αvβ6) arginyl-glycinyl-aspartic acid (RGD)-binding integrin . This peptide sequence is significant in various biological and medical research applications due to its specific binding properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this peptide involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, asparagine (Asn), is attached to a solid resin support.
Sequential addition of amino acids: Each subsequent amino acid is added one by one in a specific sequence using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: After each coupling step, the protecting group on the amino acid is removed to allow the next amino acid to be added.
Cleavage from the resin: Once the entire peptide sequence is assembled, it is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
In industrial settings, the production of this peptide can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and high-throughput production of peptides. The use of high-performance liquid chromatography (HPLC) is essential for purifying the synthesized peptide to achieve the desired purity and quality.
Chemical Reactions Analysis
Types of Reactions
The peptide H-Asn-Ala-Val-Pro-Asn-Leu-Arg-Gly-Asp-Leu-Gln-Val-Leu-Ala-Gln-Arg-Val-Ala-Arg-Thr-NH2 can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the methionine and cysteine residues, if present.
Reduction: Disulfide bonds, if any, can be reduced to free thiol groups.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Site-directed mutagenesis or chemical modification techniques can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made. For example, oxidation can lead to the formation of sulfoxides or sulfone derivatives, while reduction can result in free thiol groups.
Scientific Research Applications
The peptide H-Asn-Ala-Val-Pro-Asn-Leu-Arg-Gly-Asp-Leu-Gln-Val-Leu-Ala-Gln-Arg-Val-Ala-Arg-Thr-NH2 has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cell adhesion and signaling due to its interaction with integrins.
Medicine: Explored as a potential therapeutic agent for targeting specific integrins in cancer and other diseases.
Industry: Utilized in the development of diagnostic assays and biosensors.
Mechanism of Action
The peptide exerts its effects by binding to the alpha-v beta-6 (αvβ6) integrin with high affinity and selectivity. This binding inhibits the interaction between the integrin and its natural ligands, thereby modulating cell adhesion, migration, and signaling pathways. The molecular targets involved include the RGD-binding site on the integrin, which is crucial for the peptide’s activity .
Comparison with Similar Compounds
Similar Compounds
- H-Gly-Pro-Ser-Gln-Pro-Thr-Tyr-Pro-Gly-Asp-Asp-Ala-Pro-Val-Glu-Asp-Leu-Ile-Arg-Phe-Tyr-Asp-Asn-Leu-Gln-Gln-Tyr-Leu-Asn-Val-Val-Thr-Arg-His-Arg-Tyr-NH2
- Ala-Val-Ser-Glu-His-Gln-Leu-Leu-His-Asp-Lys-Gly-Lys-Ser-Ile-Gln-Asp-Leu-Arg-Arg-Arg-Phe-Phe-Leu-His-His-Leu-Ile-Ala-Glu-Ile-His-Thr-Ala-NH2
Uniqueness
The uniqueness of H-Asn-Ala-Val-Pro-Asn-Leu-Arg-Gly-Asp-Leu-Gln-Val-Leu-Ala-Gln-Arg-Val-Ala-Arg-Thr-NH2 lies in its high selectivity for the alpha-v beta-6 (αvβ6) integrin, which is not commonly found in other similar peptides. This selectivity makes it a valuable tool for studying integrin-mediated processes and developing targeted therapies.
Properties
Molecular Formula |
C93H164N34O27 |
---|---|
Molecular Weight |
2190.5 g/mol |
IUPAC Name |
(3S)-4-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C93H164N34O27/c1-40(2)33-56(82(146)111-46(13)73(137)115-54(25-27-62(95)129)78(142)117-53(23-19-31-108-93(104)105)79(143)123-68(43(7)8)88(152)112-47(14)74(138)114-52(22-18-30-107-92(102)103)80(144)126-71(49(16)128)72(99)136)122-89(153)69(44(9)10)124-81(145)55(26-28-63(96)130)118-84(148)58(35-42(5)6)120-86(150)60(38-67(134)135)113-66(133)39-109-77(141)51(21-17-29-106-91(100)101)116-83(147)57(34-41(3)4)119-85(149)59(37-65(98)132)121-87(151)61-24-20-32-127(61)90(154)70(45(11)12)125-75(139)48(15)110-76(140)50(94)36-64(97)131/h40-61,68-71,128H,17-39,94H2,1-16H3,(H2,95,129)(H2,96,130)(H2,97,131)(H2,98,132)(H2,99,136)(H,109,141)(H,110,140)(H,111,146)(H,112,152)(H,113,133)(H,114,138)(H,115,137)(H,116,147)(H,117,142)(H,118,148)(H,119,149)(H,120,150)(H,121,151)(H,122,153)(H,123,143)(H,124,145)(H,125,139)(H,126,144)(H,134,135)(H4,100,101,106)(H4,102,103,107)(H4,104,105,108)/t46-,47-,48-,49+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,68-,69-,70-,71-/m0/s1 |
InChI Key |
WJBBGPARRMLZGU-OXSXEHGKSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC(=O)N)N |
Origin of Product |
United States |
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